molecular formula C5H6N2O B1206076 2-Hydroxy-5-methylpyrimidine CAS No. 41398-85-0

2-Hydroxy-5-methylpyrimidine

Cat. No. B1206076
CAS RN: 41398-85-0
M. Wt: 110.11 g/mol
InChI Key: UAQOYBJXXMLVQI-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylpyrimidine is a chemical compound with the empirical formula C5H6N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-methylpyrimidine is represented by the SMILES string Cc1cnc(O)nc1 . The InChI key for this compound is UAQOYBJXXMLVQI-UHFFFAOYSA-N .

Scientific Research Applications

Cancer Therapy: FGFR Inhibitors

5-Methylpyrimidin-2(1H)-one: derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) , which plays a crucial role in various types of tumors . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . Targeting FGFRs is an attractive strategy for cancer therapy, and derivatives of 5-Methylpyrimidin-2(1H)-one have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Anti-inflammatory Applications

Pyrimidine derivatives, including 2-Hydroxy-5-methylpyrimidine , exhibit a range of pharmacological effects, one of which is their anti-inflammatory properties . These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents with minimal toxicity.

Anti-fibrotic Activities

Research has shown that certain pyrimidine derivatives possess better anti-fibrotic activities than existing drugs . These compounds could potentially be used in treating fibrotic diseases, which involve the excessive formation of connective tissue, often leading to organ dysfunction.

Molecular Cloning and Gene Manipulation

2-Hydroxy-5-methylpyrimidine: is likely to play a role in molecular cloning and gene manipulation due to its structural similarity to pyrimidine bases found in DNA. While specific studies on this compound for these applications are not directly cited, the importance of pyrimidine derivatives in plasmid preparation sizes suggests potential uses in scientific research for cloning, transferring, and manipulating genes .

Synthesis of Novel Chemotypes

The compound serves as a building block in the synthesis of novel chemotypes for drug discovery. By keeping the pyrimidine motif as a hinge binder, researchers can design derivatives that target specific receptors or enzymes with high affinity and specificity .

Pharmacological Research

Given the diverse biological activities of pyrimidine derivatives, 5-Methylpyrimidin-2(1H)-one can be used in pharmacological research to develop drugs with antioxidant, antibacterial, antiviral, antifungal, and antituberculosis properties .

Safety and Hazards

According to the safety data sheet, 2-Hydroxy-5-methylpyrimidine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQOYBJXXMLVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194332
Record name 5-Methyl-2-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41398-85-0
Record name 5-Methyl-2-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041398850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-dihydropyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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